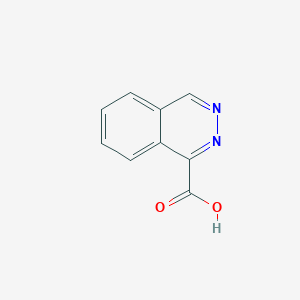

Phthalazine-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

phthalazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGFHJHBQIXXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506182 | |

| Record name | Phthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801161-36-4 | |

| Record name | Phthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phthalazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Phthalazine Heterocycles in Chemical and Medicinal Sciences

Phthalazine (B143731) and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their broad spectrum of biological activities. researchgate.netnih.govjst.go.jpresearchgate.net These fused diaza-heterocycles form the core structure of many bioactive natural products and therapeutic drugs. researchgate.netnih.gov The inherent chemical properties of the phthalazine nucleus make it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netrroij.comrroij.com

The significance of phthalazine heterocycles is underscored by their wide-ranging pharmacological applications. researchgate.netnih.gov Derivatives have been shown to possess anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, among others. researchgate.netresearchgate.netnih.gov For instance, notable drugs such as the anticancer agents Olaparib and Vatalanib, as well as the antihistamine Azelastine, are based on the phthalazine scaffold. researchgate.net The versatility of the phthalazine core allows for structural modifications that can fine-tune its biological activity, making it a valuable tool in drug discovery and development. nih.govnih.gov

Historical Context and Evolution of Phthalazine 1 Carboxylic Acid Research

The study of phthalazine (B143731) chemistry dates back to the late 19th and early 20th centuries, with initial research focusing on the synthesis and basic reactions of the parent heterocycle. acs.orgwikipedia.org The evolution of research into phthalazine-1-carboxylic acid and its derivatives reflects the broader advancements in synthetic organic chemistry and medicinal chemistry.

Early investigations laid the groundwork for understanding the fundamental reactivity of the phthalazine ring system. wikipedia.org A significant milestone was the development of methods to synthesize phthalazinones, the keto-derivatives of phthalazine, often through the condensation of hydrazine (B178648) with ortho-phthalaldehydoacid or its derivatives. wikipedia.org These early synthetic routes were crucial for accessing the core phthalazine structure.

Over time, research efforts shifted towards the functionalization of the phthalazine scaffold to explore its potential in various applications. The introduction of a carboxylic acid group at the 1-position of the phthalazine ring, yielding this compound, was a key development. This functional group not only modifies the electronic properties of the molecule but also provides a handle for further chemical transformations, such as esterification and amidation, allowing for the creation of diverse libraries of compounds. tandfonline.com More recent research has focused on the development of efficient and environmentally friendly synthetic methods for phthalazine derivatives, including solid-state reactions. tandfonline.com The discovery of the therapeutic potential of phthalazine-based compounds has further fueled research in this area, with a significant focus on their application as anticancer agents and inhibitors of various enzymes. ekb.egnih.govacs.org

Overview of Phthalazine 1 Carboxylic Acid As a Privileged Core Scaffold for Academic Inquiry

Established Synthetic Routes to this compound and its Derivatives

The synthesis of the phthalazine core is a well-established field in organic chemistry, with a variety of methods available for constructing this heterocyclic system. These approaches range from traditional multi-step syntheses to more contemporary and efficient one-pot and multicomponent reactions.

Multi-step Synthesis Approaches (e.g., involving phthalic anhydride (B1165640) and hydrazine)

A classic and frequently employed method for synthesizing phthalazinone derivatives, which can serve as precursors to this compound, involves the reaction of phthalic anhydride with hydrazine (B178648) hydrate (B1144303). longdom.orgprotocols.io This reaction typically proceeds through multiple steps. For instance, the initial condensation of phthalic anhydride with hydrazine hydrate can lead to the formation of an intermediate that is subsequently cyclized. longdom.orgprotocols.io While this method is reliable, it often necessitates elevated temperatures and several distinct synthetic operations, including the isolation and purification of intermediates.

Another established multi-step route involves the reaction of 2-aroylbenzoic acids with hydrazine hydrate or its derivatives to yield 4-substituted phthalazin-1(2H)-ones. longdom.org Furthermore, a synthesis of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid has been described starting from 3-methylphthalic anhydride and hydrazine hydrate, followed by sulfation and oxidation steps. smolecule.com

One-Pot and Multicomponent Reactions for Scaffold Construction

In a move towards more efficient and sustainable chemistry, one-pot and multicomponent reactions (MCRs) have gained prominence for the synthesis of phthalazine derivatives. academie-sciences.frarabjchem.orgresearchgate.netnih.govasianpubs.orgresearchgate.netorientjchem.orgscispace.comresearchgate.netrasayanjournal.co.innih.gov These reactions combine three or more reactants in a single operation to afford complex products, thereby reducing reaction times, costs, and waste generation.

Several MCRs have been developed for the synthesis of functionalized phthalazines. A notable example is the one-pot, four-component cyclocondensation of phthalic anhydride, hydrazine monohydrate, an aromatic aldehyde, and malononitrile (B47326), often facilitated by a catalyst. rasayanjournal.co.in This approach provides a direct route to complex phthalazine structures. Similarly, 1H-pyrazolo[1,2-b]phthalazine-5,10-diones can be synthesized through a three-component reaction of phthalhydrazide (B32825), an aldehyde, and malononitrile, often under green conditions. academie-sciences.frarabjchem.orgnih.govscispace.comresearchgate.nettandfonline.com

A novel one-pot strategy for the synthesis of phthalazines starting from aromatic aldehydes has also been developed, which tolerates a variety of substituents and gives good to excellent yields. nih.gov These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization and tautomerization. scispace.comtandfonline.com

Green Chemistry Principles in Phthalazine Synthesis

The application of green chemistry principles to the synthesis of phthalazines aims to minimize the environmental impact of these chemical processes. arabjchem.orgasianpubs.orgresearchgate.netorientjchem.orgrasayanjournal.co.intandfonline.comresearchgate.net Key aspects include the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or recyclable catalyst systems. arabjchem.orgorientjchem.orgtandfonline.com

Multicomponent reactions are inherently green as they increase atom economy and reduce the number of synthetic and purification steps. researchgate.nettandfonline.com The use of microwave irradiation has been shown to accelerate these reactions and improve yields, often under solvent-free conditions. arabjchem.orgrasayanjournal.co.inresearchgate.net Furthermore, the use of biodegradable and recyclable catalysts, such as carboxymethyl cellulose (B213188) (CMC) or ionic liquids, aligns with green chemistry principles. asianpubs.orgtandfonline.comresearchgate.net

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of the phthalazine ring is a versatile functional handle that allows for the synthesis of a wide range of derivatives through various chemical transformations. The most common of these are esterification and amide formation.

Esterification Reactions

Esterification of this compound is a common method to produce derivatives with modified physicochemical properties. This can be achieved through several standard methods. One approach is the direct reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.

Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then readily reacts with an alcohol to form the ester. The synthesis of methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is an example of such a transformation. The use of coupling agents is another effective method for direct esterification. nih.gov

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference(s) |

| This compound | 3-(dimethylamino)propyl alcohol | Acid catalyst | 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester | |

| 3-Methyl-4-oxo-3,4-dihydrothis compound | Methanol | Not specified | Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Phenazine-1-carboxylic acid | Amino acid esters | Coupling agents | PCA-amino acid ester conjugates | nih.gov |

Amide Formation via Condensation with Amines and Hydrazines

The formation of an amide bond by coupling this compound with amines or hydrazines is a crucial transformation for generating compounds with potential biological activity. This reaction can be carried out directly by heating the carboxylic acid and amine, though this often requires high temperatures. dur.ac.uk

A more common and milder approach involves the use of coupling reagents to facilitate the condensation. dur.ac.uknih.gov Alternatively, the carboxylic acid can be activated by converting it to a more reactive derivative, such as an acid chloride, before reaction with the amine. nih.gov The use of ultrasound has also been shown to promote amide formation. organic-chemistry.org A method for the direct synthesis of amides from carboxylic acids and hydrazines using a zinc chloride catalyst has also been reported. rsc.org

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference(s) |

| Carboxylic acids | Hydrazines | ZnCl2 | Amides | rsc.org |

| Carboxylic acids | Amines | TiCl4 | Amides | nih.gov |

| Carboxylic acids | Amines | Ethyl chloroformate (ultrasound) | Secondary amides | organic-chemistry.org |

| Benzoic acid | Benzylamine | Imidazole (microwave) | N-Benzylbenzamide | dur.ac.uk |

| 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide | Phthalic anhydride | Acetic acid | N-(1,3-dioxoisoindolin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide | researchgate.net |

Reduction to Corresponding Alcohol Derivatives

The reduction of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis. For this compound and related structures, this conversion to the corresponding primary alcohol, (phthalazin-1-yl)methanol, is typically achieved using powerful reducing agents.

Strong hydrides like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reduction of carboxylic acids with LiAlH₄ is a standard procedure that proceeds through a carboxylate intermediate, which is then further reduced to the alcohol. chemistrysteps.comchemistrysteps.com An excess of the reducing agent is necessary because the acidic proton of the carboxylic acid reacts with the hydride first, before the reduction of the carbonyl group can occur. chemistrysteps.com The process generally involves the formation of an aldehyde as a highly reactive intermediate, which is immediately reduced to the alcohol. chemistrysteps.com

Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another reagent capable of reducing carboxylic acids to alcohols. researchgate.net While generally considered milder than LiAlH₄, borane is effective for this transformation. chemistrysteps.com Catalytic methods for the reduction of carboxylic acids have also been developed, employing systems like manganese(I) catalysts with hydrosilanes, which offer a milder alternative to traditional stoichiometric reagents. nih.gov

Although direct transformation of this compound itself is less documented in readily available literature, the reduction of related ester derivatives, such as 4-oxo-3,4-dihydrothis compound esters, to the corresponding alcohol has been accomplished using sodium borohydride (B1222165) in ethanol. thieme-connect.de

Table 1: Reagents for the Reduction of Carboxylic Acids to Alcohols

| Reagent | Conditions | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ether solvent (e.g., THF, diethyl ether), followed by aqueous workup. | Powerful, non-selective reducing agent. Excess is required. |

| Borane-Tetrahydrofuran (BH₃-THF) | In THF, often at room temperature or with gentle heating. | More selective than LiAlH₄; does not reduce esters as readily. |

| Sodium Borohydride (NaBH₄) | Generally not effective for carboxylic acids but can reduce esters. | Milder reducing agent. |

| Manganese(I) Catalysis | e.g., [MnBr(CO)₅] with PhSiH₃. | Catalytic, milder conditions. nih.gov |

Chemical Reactivity of the Phthalazine Core System

Condensation Reactions of Phthalazine Derivatives

Condensation reactions are a cornerstone of heterocyclic chemistry, enabling the construction of more complex molecular architectures. Phthalazine derivatives, particularly those bearing reactive functional groups, readily participate in such transformations. For instance, methyl groups at the C-1 and C-4 positions of the phthalazine ring are active and can condense with aromatic aldehydes and other carbonyl compounds.

Starting from phthalic anhydride, a common precursor, condensation with hydrazine hydrate yields phthalazinone structures. jocpr.comlongdom.org These phthalazinones can be further functionalized. For example, 2-aroylbenzoic acids, derived from phthalic anhydride, react with hydrazine hydrate to form 2-substituted-4-aryl-1(2H)-phthalazinones. jcsp.org.pk

Hydrazinylphthalazines are particularly valuable intermediates for condensation reactions. 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine, formed from the corresponding chlorophthalazine, serves as a key building block. jocpr.com Similarly, hydrazide derivatives of phthalazine can be prepared and subsequently condensed with various electrophiles. For example, a phthalazinyl acetohydrazide can react with aromatic aldehydes, acetic anhydride, or ethyl acetoacetate (B1235776) to furnish a variety of new compounds, including Schiff bases and fused heterocycles. jst.go.jpfayoum.edu.eg The condensation of diethyl pyridazine-4,5-dicarboxylate with diethyl succinate (B1194679) also demonstrates the utility of this reaction type in building complex fused systems. researchgate.net

Oxidation Reactions of Ring System Functionalities

The phthalazine ring system is susceptible to oxidation, with the reaction outcome dependent on the oxidant and the substitution pattern of the ring. The nitrogen atoms of the pyridazine (B1198779) ring can be oxidized. For example, phthalazine itself can be oxidized to phthalazine 2-oxide using reagents like monoperoxyphthalic acid or hydrogen peroxide in formic acid. thieme-connect.de

Oxidation can also target substituents on the ring. Methyl groups at the C-1 and C-4 positions can be oxidized by agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). Enzymatic oxidation is also a relevant transformation; aldehyde oxidase, for instance, can convert phthalazine into 1-phthalazinone. researchgate.netbibliotekanauki.pl

In more drastic conditions, the benzene (B151609) portion of the phthalazine nucleus can be cleaved. Treatment with alkaline potassium permanganate leads to the destruction of the carbocyclic ring, yielding pyridazine-4,5-dicarboxylic acid. thieme-connect.de Furthermore, the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione generates phthalazine-1,4-dione, which is unstable and undergoes oxidative ring cleavage to form phthalic acid. ias.ac.in

Nucleophilic Substitution Reactions on the Phthalazine Nucleus

The phthalazine ring is electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the C-1 and C-4 positions when a suitable leaving group is present. The presence of the second nitrogen atom in the ring significantly enhances the reactivity compared to analogous systems like quinoline.

1-Chlorophthalazine is a key and highly reactive intermediate for introducing a wide array of substituents onto the phthalazine core. It is typically synthesized from the corresponding phthalazinone by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). jcsp.org.pkjst.go.jpnih.gov

This chloro-derivative readily reacts with various nucleophiles.

N-Nucleophiles: Reaction with hydrazine hydrate yields 1-hydrazinylphthalazine, a precursor for fused heterocyclic systems. jocpr.comjcsp.org.pk Amines, such as p-phenylenediamine, displace the chloride to form N-substituted phthalazines. nih.gov

O-Nucleophiles: Alkoxides, like sodium methoxide, can replace the chlorine to form alkoxyphthalazines. nih.goviiste.org

C-Nucleophiles: Active methylene (B1212753) compounds, such as malononitrile, can also displace the chloride, leading to C-C bond formation at the C-1 position. jocpr.com

The substitution proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion. nih.govmasterorganicchemistry.com The resulting substituted phthalazines are valuable precursors for further synthetic elaborations. nih.govacs.org

Table 2: Examples of Nucleophilic Substitution on 1-Chlorophthalazine

| Nucleophile | Reagent Example | Product Type | Reference |

| Hydrazine | Hydrazine hydrate | 1-Hydrazinylphthalazine | jocpr.comjcsp.org.pk |

| Amines | p-Phenylenediamine | 1-Aminophthalazine derivative | nih.gov |

| Alkoxides | Sodium methoxide | 1-Alkoxyphthalazine | nih.goviiste.org |

| Active Methylene Compounds | Malononitrile | 1-Alkylphthalazine derivative | jocpr.com |

| Piperazines | Substituted piperazines | 1-Piperazinylphthalazine | nih.gov |

Cyclization and Annulation Reactions Forming Fused Systems

The phthalazine nucleus serves as a versatile platform for the construction of fused polycyclic heterocyclic systems. These reactions often involve the cyclization of substituents located at the C-1 and C-2 or C-1 and C-8 positions.

A prominent route to fused systems involves 1-hydrazinylphthalazine derivatives. Cyclization of 1-hydrazinylphthalazine with various reagents leads to the formation of triazolophthalazines, a class of compounds with significant biological interest. jocpr.comnih.govresearchgate.net For instance, reaction with acid hydrazides or other one-carbon synthons can yield jocpr.comCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazines. jocpr.comtubitak.gov.tr Similarly, reaction with carbon disulfide can lead to the formation of a fused triazole ring. jst.go.jp

Other fused systems can also be accessed.

Triazinophthalazines: Can be synthesized from 1-chloro-4-arylphthalazine precursors. tubitak.gov.tr

Tetrazolophthalazines: Formed from 1-chloro-4-arylphthalazine. tubitak.gov.tr

Pyrazolophthalazines: 3-Alkynyl-3-hydroxyisoindolinones react with hydrazine to afford 2-pyrazolyl benzoic acids rather than the expected phthalazinones. acs.org

Imidazophthalazines: Can be prepared from appropriate phthalazine precursors. tubitak.gov.tr

These annulation reactions significantly expand the chemical space accessible from simple phthalazine derivatives, leading to complex, multi-ring structures. bohrium.comresearchgate.netrsc.org

Hydration Processes of Heteroaromatic Phthalazines

Hydration, particularly covalent hydration, is a phenomenon where a water molecule adds across a double bond in a heteroaromatic ring. This process can influence the physicochemical properties and biological activity of a compound. nih.gov While phthalazine itself is a stable aromatic system, the introduction of electron-withdrawing groups or activation through other means can render the ring susceptible to such additions.

The solvation of aromatic heterocycles, including those containing nitrogen, is a key factor in their interaction with biological targets. nih.govacs.org The thermodynamics of hydration for various aromatic systems have been studied to understand how heteroatoms influence interactions with water. nih.govacs.org In the context of phthalazine, while direct covalent hydration of the parent ring under normal conditions is not commonly observed, highly activated derivatives or intermediates like the electrochemically generated phthalazine-1,4-dione can readily react with water, leading to ring cleavage. ias.ac.in This highlights the latent reactivity of the phthalazine core towards nucleophilic addition by water when sufficiently activated.

Catalytic Strategies in Phthalazine Synthesis and Derivatization

The development of novel and efficient catalysts is a significant area of research in the synthesis of phthalazine derivatives. These strategies are broadly categorized into acid catalysis, metal-mediated catalysis, and organocatalysis, each offering distinct advantages in terms of yield, reaction conditions, and environmental impact.

Acid catalysts are widely employed in the synthesis of phthalazine derivatives, often promoting condensation and cyclization reactions.

p-Toluenesulfonic Acid (p-TSA): This strong organic acid has proven effective for the synthesis of various phthalazine derivatives. It has been used as a catalyst in the condensation of acid hydrazides with phthalic anhydride to produce phthalazine-1,4-diones in the solid state, offering a mild and highly efficient procedure at room temperature. tandfonline.com In other applications, p-TSA catalyzes one-pot, multicomponent syntheses of 2H-indazolo[2,1-b]phthalazine-triones from reagents like dimethyl phthalate, hydrazine, dimedone, and aromatic aldehydes in water. bibliomed.org The use of p-TSA is valued for its non-toxicity, ease of handling, and commercial availability. academie-sciences.fr

Sulfuric Acid: Concentrated sulfuric acid is utilized in isomerization reactions to form phthalazinone derivatives. nih.gov It also serves as a catalyst in the esterification of this compound derivatives, facilitating the reaction under reflux conditions. Heterogenized forms, such as silica (B1680970) sulfuric acid and tungstate (B81510) sulfuric acid, have emerged as highly efficient and reusable catalysts. aut.ac.ir

Silica Sulfuric Acid (SSA): SSA is a notable example of a reusable, heterogeneous solid acid catalyst. longdom.org It has been successfully used for the solvent-free, three-component condensation reaction of phthalhydrazide, dimedone, and aromatic aldehydes to produce 2H-indazolo[2,1-b]phthalazine-trione derivatives in good to excellent yields and with short reaction times. researchgate.netscispace.com The catalyst is easily recoverable and can be reused without a significant loss of activity. researchgate.net This approach offers several advantages, including operational simplicity and environmentally benign conditions. longdom.orgresearchgate.net

The following table compares the efficacy of various acid catalysts in the synthesis of 13-(2-chlorophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione.

| Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Mg(HSO₄)₂ (11.44) | Solvent-free, 100 °C | 4 | 88 | academie-sciences.fr |

| p-TSA (30) | Solvent-free, 80 °C | 15 | 88 | academie-sciences.fr |

| Silica sulfuric acid (6.5) | Solvent-free, 100 °C | 10 | 85 | academie-sciences.fr |

| PPA–SiO₂ (5) | Solvent-free, 100 °C | 12 | 81 | academie-sciences.fr |

Metal-based catalysts, especially in nanoparticle form, offer high efficiency and recyclability, making them attractive for green synthesis protocols.

Copper(I) Iodide (CuI): CuI nanoparticles have been demonstrated as an efficient catalyst for the preparation of 1H-pyrazolo[1,2-d]phthalazine-5,10-diones. rhhz.net This is achieved through a four-component condensation reaction of phthalic anhydride, hydrazine monohydrate, aromatic aldehydes, and malononitrile or ethyl cyanoacetate (B8463686) under solvent-free conditions. rhhz.netcolab.ws This method is noted for its good to excellent yields, short reaction times, and environmentally friendly nature. rhhz.netresearchgate.net

Iron(II,III) Oxide@Silica (Fe₃O₄@SiO₂): Magnetic nanoparticles, such as silica-coated iron oxide (Fe₃O₄@SiO₂), have been functionalized to create highly efficient and reusable nanocatalysts. scispace.comtandfonline.com For instance, Fe₃O₄@silica sulfuric acid nanoparticles act as a potent solid acid for the one-pot, solvent-free synthesis of indazolo[2,1-b]phthalazine-triones and pyrazolo[1,2-b]phthalazine-diones. aut.ac.ir The magnetic nature of these catalysts allows for easy separation from the reaction mixture using an external magnet, facilitating their reuse for multiple consecutive runs with minimal loss of activity. rsc.orgresearchgate.net These core-shell nanocomposites have been used to catalyze the synthesis of various phthalazine derivatives through multicomponent reactions. tandfonline.comresearchgate.net

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic metals. This field, along with other emerging catalyst systems, provides novel and green alternatives for phthalazine synthesis.

Organocatalysis: A variety of organocatalysts have been developed for phthalazine synthesis. An asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives was developed using a quinidine-derived squaramide through a cascade reaction. rsc.org Imidazole has been employed as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium. ias.ac.in Furthermore, pentaerythritol, a biodegradable and non-toxic molecule, has been applied as an effective H-bonding organocatalyst for the three-component synthesis of indazolo[2,1-b]phthalazine-trione derivatives under solvent-free conditions. researchgate.net

Emerging Catalyst Systems: Research into new catalytic systems continues to yield innovative methods. Tungstate sulfuric acid (TSA) has been introduced as a highly efficient catalyst for the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives under solvent-free conditions, offering excellent yields in very short reaction times. aut.ac.ir Brønsted acidic ionic liquids, such as 2-pyrrolidonium hydrogensulfate, have also been used as effective and reusable catalysts for the four-component synthesis of these derivatives. academie-sciences.fr In another novel approach, a light-driven, catalyst-free one-pot process has been developed, which uses the photoenolization of o-methyl benzophenones as a key step to access functionalized phthalazines. scispace.com

Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems. For many of the multicomponent reactions used to synthesize phthalazine derivatives, a common mechanistic pattern has been proposed.

The acid-catalyzed, three-component synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives is believed to proceed through a well-defined pathway. academie-sciences.fr The reaction is initiated by a Knoevenagel condensation between an aromatic aldehyde and a 1,3-dicarbonyl compound like dimedone. d-nb.info This step is catalyzed by the acid, which activates the aldehyde's carbonyl group. The resulting intermediate, a 2-benzylidene-1,3-dione, is an activated Michael acceptor. academie-sciences.fr This is followed by a 1,4-conjugate addition (Michael addition) of phthalhydrazide to the activated intermediate. The final step involves an intramolecular cyclization followed by dehydration to eliminate a molecule of water, affording the final tricyclic product. academie-sciences.frd-nb.info

A plausible mechanism for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, often catalyzed by Lewis acids like Cu(OTf)₂, follows a similar initial step. scispace.com The reaction commences with a Knoevenagel condensation between an aldehyde and an active methylene compound such as malononitrile. scispace.commazums.ac.ir The resulting α,β-unsaturated dinitrile then undergoes a Michael-type addition with phthalhydrazide (formed in situ from phthalic anhydride and hydrazine). mazums.ac.ir This is followed by ring closure and tautomerization to yield the final product. scispace.com

For simpler two-component systems, such as the oxalic acid-catalyzed synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones, a different mechanism is proposed. The reaction between phthalaldehydic acid and a substituted phenyl hydrazine begins with the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the carboxylic acid group, leading to the formation of the phthalazinone ring after the elimination of water. researchgate.nettandfonline.com

These mechanistic insights provide a rational basis for the observed reactivity and guide the future design of more efficient and selective synthetic methodologies for obtaining this compound and its derivatives.

Anticancer and Antitumor Research

The phthalazine scaffold is a key component in several approved and investigational anticancer drugs. mdpi.comacs.org Research into this compound derivatives has revealed their potential to combat cancer through various mechanisms, including cytotoxicity against tumor cells, induction of apoptosis, and inhibition of key enzymes involved in cancer progression.

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human tumor cell lines. Studies have shown that these compounds can inhibit the proliferation of various cancer cells, including those of the lung, breast, colon, and liver. nih.govnih.govnih.gov

For instance, certain novel phthalazine derivatives have exhibited potent cytotoxic activity against HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.gov Some of these compounds showed IC50 values in the micromolar and even nanomolar range, indicating strong antiproliferative effects. nih.gov Specifically, compounds have been identified with notable cytotoxicity against HepG2, HCT-116, and MCF-7 cells with IC50 values as low as 3.97 μM, 4.83 μM, and 4.58 μM, respectively. nih.gov Other derivatives have shown even greater potency against MCF-7 and HepG2 cell lines, with IC50 values of 0.15 μM and 0.12 μM for one compound, and 0.18 μM and 0.09 μM for another. nih.gov

The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and thus their viability. bu.edu.eg The results are typically expressed as the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value.

Below is an interactive table summarizing the cytotoxic activity of selected phthalazine derivatives against various human tumor cell lines.

Interactive Data Table: Cytotoxicity of Phthalazine Derivatives

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| Phthalazinone Derivative 11c | A549 (Lung Carcinoma) | Significant at 0.1, 1, 10 µM | nih.gov |

| Phthalazinone Derivative 16b | A549 (Lung Carcinoma) | Significant at 0.1, 1, 10 µM | nih.gov |

| Phthalazinone Derivative 16c | A549 (Lung Carcinoma) | Significant at 0.1, 1, 10 µM | nih.gov |

| Biarylurea-based Phthalazine 6b | Leukemia, NSCLC, Melanoma, Prostate, Breast | GI50: 0.15-5 | ekb.eg |

| Biarylurea-based Phthalazine 6e | Leukemia, Colon, CNS, Melanoma, Renal, Breast | GI50: 0.15-5 | ekb.eg |

| Biarylurea-based Phthalazine 7b | Leukemia, Colon, Melanoma, Breast | GI50: 0.15-5 | ekb.eg |

| Phthalazine Derivative 4f | HepG2, HCT-116, MCF-7 | 3.97, 4.83, 4.58 | nih.gov |

| Phthalazine Derivative 10g | MCF-7, HepG2 | 0.15, 0.12 | nih.gov |

| Phthalazine Derivative 11a | MCF-7, HepG2 | 0.18, 0.09 | nih.gov |

| Phenyl Phthalazinone Derivative 7c | HCT-116 | 1.36 | acs.org |

| Phenyl Phthalazinone Derivative 8b | HCT-116 | 2.34 | acs.org |

| Chlorophthalazine Derivative 6 | MCF-7, HCT-116, HepG2 | 1.739, 0.384, 1.52 | tandfonline.com |

| Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrid | - | - | acs.org |

| Isatin-benzoic acid conjugates | HeLa, MCF-7 | 4.02-17.83, 17.14-24.6 | nih.gov |

| Amino quinazoline (B50416) based hybrid 6(a) | HCT-116, SK-HEP1, MDA-MB-231, SNU638, A549, MCF-7 | 0.16, 0.28, 0.28, 0.48, 1.32, 3.24 | nih.gov |

| Indolizinoquinolinedione derivative 26 | HCT-116 | 0.023 | sysu.edu.cn |

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases. nih.gov

One of the key mechanisms involves the mitochondrial pathway of apoptosis. nih.gov Research has shown that certain phthalazine derivatives can induce mitochondrial membrane depolarization, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3. nih.govscielo.org.ar The activation of caspase-3 is a central event in the apoptotic process, leading to the cleavage of various cellular proteins and ultimately cell death. mdpi.com Studies have demonstrated a correlation between the initial depolarization of the mitochondrial membrane and the subsequent activation of caspase-3 in apoptosis. frontiersin.org For example, some phthalazine derivatives have been shown to trigger a significant increase in the expression of cleaved caspase-3, confirming their role in inducing apoptosis. nih.gov

This compound and its derivatives have been investigated as inhibitors of several enzymes that play crucial roles in cancer development and progression. Two of the most notable targets are Poly(ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP-1 Inhibition: PARP-1 is a key enzyme involved in DNA repair. mdpi.comresearchgate.net In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP-1 can lead to cell death. mdpi.com Several phthalazinone-based compounds have been developed as potent PARP-1 inhibitors. nih.govresearchgate.net For instance, Olaparib, a PARP inhibitor with a 2H-phthalazin-1-one scaffold, is an approved drug for certain types of cancer. mdpi.com Research has identified novel phthalazinone derivatives that exhibit strong PARP-1 inhibitory activity, with some compounds showing even greater potency than Olaparib in preclinical studies. nih.gov One such compound demonstrated an IC50 value of 97 nM against PARP-1. nih.gov

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govgoogle.com By inhibiting VEGFR-2, the growth and spread of tumors can be suppressed. google.com Numerous phthalazine derivatives have been designed and synthesized as VEGFR-2 inhibitors. nih.govnih.govtandfonline.com Some of these compounds have shown significant inhibitory activity against VEGFR-2 tyrosine kinase, with IC50 values in the low micromolar range. nih.govtandfonline.com For example, certain biarylurea derivatives of phthalazine have demonstrated IC50s of 2.5, 2.7, and 4.4 μM against VEGFR-2. nih.govtandfonline.com

Consistent with their ability to inhibit VEGFR-2, many this compound derivatives have demonstrated antiangiogenic properties. nih.govgoogle.com Angiogenesis is a critical process for tumor growth and metastasis. scialert.net By inhibiting the formation of new blood vessels, these compounds can effectively starve tumors and prevent their expansion. google.com

The antiangiogenic effects of these compounds are often evaluated in vitro using assays such as the human umbilical vein endothelial cell (HUVEC) proliferation assay. nih.gov Studies have shown that some phthalazine derivatives can significantly inhibit HUVEC proliferation, indicating their potential to disrupt the angiogenic process. nih.gov For instance, certain biarylurea derivatives have shown 71.6% to 79.83% inhibition of HUVEC at a concentration of 10 μM. nih.gov

Antimicrobial and Antifungal Research

In addition to their anticancer properties, this compound and its derivatives have also been explored for their potential as antimicrobial and antifungal agents.

Several studies have reported the antibacterial activity of phthalazine derivatives against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netnanobioletters.com The antibacterial efficacy is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Research has shown that some phthalazine and phthalazinone derivatives exhibit significant antibacterial activity. researchgate.netsmolecule.com For example, certain compounds have been found to be effective against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net In some cases, the activity of these synthetic compounds has been comparable to or even better than standard antibiotics. researchgate.net The development of new antibacterial agents is crucial due to the increasing problem of antibiotic resistance, and phthalazine derivatives represent a promising class of compounds in this regard. nanobioletters.com

Antifungal Properties

Derivatives of the phthalazine scaffold have been a subject of investigation for their potential antifungal activities. researchgate.netresearchgate.netmdpi.comnanobioletters.comresearchgate.netosf.ioresearchgate.net Research has shown that certain phthalazinone derivatives exhibit notable efficacy against various fungal strains.

In one study, a series of 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives were synthesized and evaluated for their antifungal properties. The results, summarized in the table below, indicate varying degrees of inhibition against different fungi.

Notably, some synthesized compounds demonstrated better antifungal activity than reference drugs, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values in the ranges of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. researchgate.net The most potent of these, compound 9, had an MIC between 0.06–0.23 mg/mL and an MFC of 0.11–0.47 mg/mL. researchgate.net While not a phthalazine, the related compound phenazine-1-carboxylic acid has also shown significant antifungal activity, inhibiting the mycelial growth of Botrytis cinerea at a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. frontiersin.org This suggests the potential of the broader chemical class in controlling fungal pathogens. frontiersin.org

Antitubercular Activity Investigations

The search for novel antitubercular agents has led researchers to explore phthalazine derivatives. researchgate.net Several studies have indicated that compounds incorporating the phthalazine nucleus exhibit promising activity against Mycobacterium tuberculosis. researchgate.netnih.govacs.org

For instance, a series of phthalimido- and naphthalimido-linked phenazines were prepared and shown to inhibit the growth of Mycobacterium tuberculosis ATCC 27294, among other strains. nih.gov Furthermore, research into researchgate.netontosight.aivulcanchem.comtriazolo[4,3-a]phthalazines has identified them as easily accessible compounds with potent antitubercular activity. acs.org The continual investigation into such derivatives underscores the potential of the phthalazine scaffold in developing new treatments for tuberculosis. researchgate.netresearchgate.net

Anti-inflammatory Research

Phthalazine derivatives have been extensively investigated for their anti-inflammatory properties. researchgate.netmdpi.comnanobioletters.comresearchgate.netosf.ioontosight.airesearchgate.netresearchgate.netresearchgate.netsci-hub.sejocpr.comresearchgate.net These studies often utilize models such as the carrageenan-induced rat paw edema model to assess the anti-inflammatory effects of newly synthesized compounds. vulcanchem.comresearchgate.net

In one such study, sixteen new phthalazinone derivatives were synthesized and tested for their in vivo anti-inflammatory activity. researchgate.net Two of these compounds, designated 2b and 2i, demonstrated significant anti-inflammatory effects that were comparable to the standard drug etoricoxib (B1671761) at 3 and 5 hours post-administration, respectively. researchgate.net Another investigation into hydrazide derivatives showed a 74% reduction in swelling in the rat paw edema model at a dose of 50 mg/kg, which surpassed the 68% reduction observed with diclofenac. vulcanchem.com The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase-2 (COX-2), with one derivative exhibiting an IC50 of 0.89 μM through hydrophobic interactions with the enzyme's active site. vulcanchem.com

Research in Neurological and Cardiocirculatory Systems

The pharmacological effects of this compound and its analogues extend to the neurological and cardiocirculatory systems, with significant research conducted on their anticonvulsant, cardiotonic, vasorelaxant, antihypertensive, and antithrombotic activities.

Anticonvulsant Properties

The potential of phthalazine derivatives as anticonvulsant agents has been a key area of research. researchgate.netmdpi.comnanobioletters.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsci-hub.sejocpr.comresearchgate.netresearchgate.netresearchgate.net Numerous studies have synthesized and evaluated various series of these compounds for their ability to protect against seizures in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests. sci-hub.senih.gov

For example, a series of phthalazinedione derivatives bearing a substituted oxadiazole moiety showed considerable anticonvulsant activity in at least one of these tests, with some exhibiting moderate activity in both. nih.gov In another study, four series of 6-substituted-1,2,4-triazolo[3,4-a]phthalazine and 6-substituted tetrazolo[5,1-a]phthalazine (B18776) derivatives were synthesized and evaluated. sioc-journal.cn The experimental results identified N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine as the most potent compound, with a median effective dose (ED50) of 5.89 mg/kg, indicating a more potent anticonvulsant effect than the reference drug, carbamazepine. sioc-journal.cn

Cardiotonic and Vasorelaxant Activities

Research has also focused on the cardiotonic and vasorelaxant properties of phthalazine derivatives. mdpi.comnanobioletters.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsci-hub.sejocpr.com Several series of phthalazinone derivatives have been shown to induce vasodilation. researchgate.netnih.gov

One study measured the vasorelaxant activity of newly synthesized phthalazinones on isolated rat aorta rings pre-contracted with phenylephrine. researchgate.net Some of these compounds achieved almost total relaxation at micromolar concentrations, with the most potent compound, designated 9h, exhibiting an EC50 value of 0.43 μM. researchgate.net The presence of the carboxylic acid moiety has been highlighted as a critical structural feature for these vasorelaxant effects. vulcanchem.com Analogues lacking this group showed a 60% reduction in activity, underscoring its importance for the observed endothelium-dependent vasodilation mediated by nitric oxide synthase activation. vulcanchem.com

Antihypertensive and Antithrombotic Activities

The investigation into the cardiovascular effects of phthalazine derivatives also includes their potential as antihypertensive and antithrombotic agents. researchgate.netsci-hub.sejocpr.comresearchgate.net

A study focusing on antithrombotic properties prepared and tested nineteen 4-aryl- and 4-arylalkyl-1-phthalazinamines. nih.gov The antiplatelet activity of these compounds was assessed using the "Born test" with collagen as the inducer of aggregation. The most potent compound, N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine, had an IC50 of 8 μM. nih.gov When serotonin (B10506) was used to induce aggregation, N-(furan-2-yl-methyl)-4-phenyl-1-pthtalazinamine showed an IC50 of 2 μM. nih.gov In vivo studies using a laser thrombosis model demonstrated that N-[5-(1H-1,2,4-triazol-1-yl)pentyl]-4-phenyl-1-phthalazinamine significantly inhibited thrombus formation in both arterioles and venules. nih.gov

Antidiabetic Research (e.g., Aldose Reductase Inhibition)

A significant area of investigation for this compound derivatives is in the management of diabetic complications through the inhibition of the enzyme aldose reductase (AR). google.com In diabetic conditions, elevated glucose levels lead to increased activity of the polyol pathway, where AR converts glucose to sorbitol. google.comunipi.it The accumulation of sorbitol in insulin-insensitive tissues like nerves, retina, and kidneys causes osmotic stress and is a key factor in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. google.comnih.gov

Researchers have designed and synthesized novel series of potent aldose reductase inhibitors (ARIs) based on the phthalazine scaffold. A notable example is the development of 3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acid derivatives. nih.gov The optimization of this series led to the discovery of Zopolrestat, a highly potent ARI. nih.gov Studies have also evaluated N-substituted phthalazine sulfonamide derivatives, which have shown excellent activity against AR, with some compounds being more potent than the clinically used ARI, Epalrestat. researchgate.net The primary mechanism of these compounds is to bind to the AR enzyme, preventing the reduction of glucose and thereby mitigating the downstream complications of hyperglycemia. google.comnih.gov

| Compound | Inhibitory Activity Metric | Value | Source |

|---|---|---|---|

| 3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acid (Parent Compound) | IC₅₀ (Human Placenta AR) | 1.9 x 10⁻⁸ M | nih.gov |

| Zopolrestat | IC₅₀ (Human Placenta AR) | 3.1 x 10⁻⁹ M | nih.gov |

| 4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide (5e) | Kᵢ | 67.73 nM | researchgate.net |

| 1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (5f) | Kᵢ | 148.20 nM | researchgate.net |

| Epalrestat (Reference) | Kᵢ | 852.50 nM | researchgate.net |

Immunomodulatory and Antiallergic Research (e.g., Antihistamine, Antiallergic Rhinitis)

Derivatives of this compound have been extensively studied for their potential in treating allergic conditions, primarily through the antagonism of histamine (B1213489) receptors. beilstein-journals.orgresearchgate.net Allergic rhinitis, a condition affecting a large portion of the global population, is a key target for these therapeutic agents. nih.gov

Research has led to the synthesis of potent phthalazinone amide antagonists of the H₁ histamine receptor. nih.gov These compounds are designed for topical intranasal administration to treat allergic rhinitis. nih.govresearchgate.net Some analogues have demonstrated potency equal to or greater than azelastine, a clinically used antihistamine, and have shown a longer duration of action in in-vitro models. nih.gov Furthermore, dual-acting antagonists that target both the H₁ and H₃ histamine receptors have been developed from the phthalazinone scaffold. researchgate.net Blockade of the H₃ receptor is believed to provide additional efficacy against nasal congestion, a symptom not always effectively treated by second-generation antihistamines alone. researchgate.net

| Compound | Target Receptor | Activity Metric | Value | Source |

|---|---|---|---|---|

| Amide 3e | Human H₁ | pA₂ | 9.9 | nih.gov |

| Amide 3g | Human H₁ | pA₂ | 9.7 | nih.gov |

| Amide 9g | Human H₁ | pA₂ | 10.0 | nih.gov |

| Analogue 56a | Human H₁ | pA₂ | 9.1 | researchgate.net |

| Analogue 56a | Human H₃ | pKᵢ | 9.6 | researchgate.net |

| Analogue 56b | Human H₁ | pA₂ | 8.9 | researchgate.net |

| Analogue 56b | Human H₃ | pKᵢ | 9.5 | researchgate.net |

| Azelastine (Reference) | Human H₁ | pA₂ | 9.7 | nih.govresearchgate.net |

Antioxidant Activity Investigations

The antioxidant potential of phthalazine derivatives has been another focus of scientific inquiry. researchgate.net Antioxidants can neutralize harmful reactive oxygen species (ROS), and their activity is often evaluated using assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging method. researchgate.netnih.gov

Studies have involved synthesizing new phthalazine compounds and screening them for in-vitro antioxidant activity. researchgate.netresearchgate.net For example, research on a series of derivatives prepared from 1-chloro-4-(4-phenoxyphenyl)phthalazine identified that a hydrazinylphthalazine compound (compound 20) exhibited the highest antioxidant activity within the tested series. researchgate.net The antioxidant capacity of phenolic compounds can be influenced by various functional groups, and the mechanisms can involve hydrogen atom transfer (HAT) or electron transfer (ET). nih.govacs.org In silico methods, such as the PASS (Prediction of Activity Spectra for Substances) online tool, can also be used to predict the probability of antioxidant activity based on a compound's structure, which can then be validated by experimental studies. ktu.lt

Biological Target Identification and Pathway Modulation Studies

Identifying the specific molecular targets and the biological pathways modulated by this compound derivatives is crucial to understanding their mechanism of action and therapeutic potential. nih.govdev.to Research has pinpointed several key proteins and signaling cascades.

In the context of antidiabetic research, the primary target identified is the enzyme Aldose Reductase (AR) within the polyol pathway. google.comnih.gov For antidepressant effects, targets include the serotonin (5-HT) transporter , 5-HT₂ₐ receptors , and 5-HT₂ₙ receptors . nih.gov Antiallergic and antihistamine activities are mediated through the antagonism of H₁ and H₃ histamine receptors . nih.govresearchgate.net

In oncology and cell signaling research, a phthalazine derivative was identified as a potent allosteric modulator of 3-Phosphoinositide dependent Kinase-1 (PDK1) . nih.gov This was achieved by targeting the protein-protein interaction (PPI) site of the kinase, specifically the PIF pocket, and interacting with key residues like Lys115, Arg131, and Phe157. nih.gov Other identified targets for different phthalazine derivatives include Vascular Endothelial Growth Factor Receptor (VEGFR) and gamma-aminobutyric acid (GABA) receptors . Furthermore, various aminophthalazine derivatives have been found to inhibit prostaglandin E₂ (PGE₂) production and act as inhibitors of enzymes like phosphodiesterase-5 (PDE-5) , p38 MAP kinase , and Aurora-A kinase . beilstein-journals.org

| Biological Target | Therapeutic Area/Activity | Source |

|---|---|---|

| Aldose Reductase (AR) | Antidiabetic | google.comnih.gov |

| Serotonin Transporter (SERT) | Antidepressant | nih.gov |

| 5-HT₂ₐ Receptor | Antidepressant | nih.gov |

| 5-HT₂ₙ Receptor | Antidepressant | nih.gov |

| NMDA Receptor (GlycineB site) | Antipsychotic | nih.gov |

| H₁ Histamine Receptor | Antiallergic / Antihistamine | nih.govresearchgate.net |

| H₃ Histamine Receptor | Antiallergic / Antihistamine | researchgate.net |

| 3-Phosphoinositide dependent Kinase-1 (PDK1) | Anticancer / Cell Signaling | nih.gov |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Anticancer | |

| p38 MAP Kinase | Anti-inflammatory | beilstein-journals.org |

| Aurora-A Kinase | Anticancer | beilstein-journals.org |

Comprehensive Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. acs.orgresearchgate.net For this compound derivatives, SAR analyses have been crucial for optimizing potency and selectivity for various biological targets.

In the development of aldose reductase inhibitors, SAR studies revealed key structural features for potent activity. nih.gov For instance, the design of Zopolrestat was the result of optimizing a lead compound, 3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acid, through rational medicinal chemistry. nih.gov It was also discovered that incorporating a polar group, such as a nitrogen atom, into the phenyl ring of the phthalazine core could unexpectedly improve both binding affinity to the enzyme and the compound's solubility. google.com

For arylpiperazine derivatives of phenylphthalazin-1(2H)-one, SAR was explored to understand their affinity for α-adrenoceptors and serotonin receptors. researchgate.net Similarly, in the design of STAT3 inhibitors, which share a carboxylic acid feature, iterative medicinal chemistry and linker variations were used to probe the SAR and improve potency. nih.gov These analyses typically involve modifying different parts of the molecule—such as the core scaffold, substituent groups, and linking chains—and then measuring the effect of these changes on biological activity to build a comprehensive understanding of the pharmacophore.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of phthalazine (B143731) derivatives. mdpi.comnih.gov These calculations provide a theoretical framework for understanding the molecule's structure, stability, and reactivity.

The electronic characteristics of phthalazine derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. mdpi.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. For many phthalazine derivatives, the HOMO is often localized on the aromatic rings, while the LUMO is situated on the phthalazine moiety itself. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A larger energy gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more polarizable and reactive. mdpi.comnih.gov Studies on various phthalazine derivatives have calculated these energy gaps to rationalize their observed chemical behavior and biological activities. mdpi.comresearchgate.net For example, DFT calculations have been used to determine the HOMO-LUMO energies and the resulting energy gaps for a series of phthalazine nucleoside analogues to compare their relative stabilities. mdpi.com

Another key electronic property investigated is the Molecular Electrostatic Potential (MESP). MESP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net These maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. mdpi.comresearchgate.net In phthalazine structures, negative potential is often localized over nitrogen and oxygen atoms, indicating their role as potential hydrogen bond acceptors. researchgate.net

Table 1: Representative Frontier Orbital Energies for Phthalazine Derivatives Calculated using Density Functional Theory (DFT) at the B3LYP/6–31 + G(d) level. Data is illustrative and sourced from studies on various phthalazine derivatives.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Phthalazine Nucleoside Analogue 1 | -6.89 | -1.12 | 5.77 | mdpi.com |

| Phthalazine Nucleoside Analogue 16a | -5.87 | -2.57 | 3.30 | mdpi.com |

| Phthalazine Nucleoside Analogue 18a | -6.01 | -2.49 | 3.52 | mdpi.com |

| Phthalazine Nucleoside Analogue 20a | -6.11 | -2.55 | 3.56 | mdpi.com |

Quantum chemical calculations provide several global and local reactivity descriptors that predict the chemical behavior and kinetic stability of molecules like Phthalazine-1-carboxylic acid. The HOMO-LUMO energy gap is a primary indicator: a smaller gap correlates with higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov This principle has been applied to series of synthesized phthalazine compounds to explain their varying activities. mdpi.com

Other calculated descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω). researchgate.net

Hardness (η) and its inverse, softness (S) , describe the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ) measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment.

These parameters are calculated from the HOMO and LUMO energies and are used to compare the reactivity of different derivatives within the phthalazine family. researchgate.net For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions. researchgate.net

A significant application of quantum chemical calculations is to establish a correlation between the electronic properties of a molecule and its observed biological activity. The addition of a carboxylic acid group can significantly affect the physical properties of heterocyclic molecules, including the relative stability of redox forms and the HOMO-LUMO gap. arxiv.org For phthalazine derivatives, researchers have found that electronic parameters often correlate with their efficacy as antimicrobial, anticancer, or enzyme-inhibiting agents. mdpi.comresearchgate.net

For example, the ability of phthalazine derivatives to act as corrosion inhibitors has been directly linked to their electronic properties, such as the HOMO energy (related to electron donation to a metal surface) and the LUMO energy (related to electron acceptance). researchgate.net Similarly, the antimicrobial activity of certain phthalazine compounds has been rationalized by analyzing their MESP and frontier orbitals to understand how they interact with biological targets. mdpi.com The planar structure of the phthalazine core, which facilitates π-π stacking interactions, combined with the electronic influence of substituents like the carboxylic acid group, is often critical for binding to biological targets. vulcanchem.com

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method is extensively used to understand the mechanism of action for phthalazine derivatives and to guide the design of more potent inhibitors. tandfonline.comresearchgate.net Docking studies have been performed on a variety of phthalazine compounds targeting numerous proteins, including those involved in cancer and inflammation. nih.govacs.orgd-nb.infoekb.eg

The process involves placing the ligand (e.g., a this compound derivative) into the binding site of a target protein (whose 3D structure is known from methods like X-ray crystallography) and calculating a "docking score," which estimates the binding affinity. The analysis of the resulting poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues. researchgate.netd-nb.info

For example, docking studies of phthalazine derivatives designed as anticancer agents have identified crucial hydrogen bond interactions with residues like GLU, ASP, and CYS in the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). ekb.eg In another study targeting 3-Phosphoinositide dependent Kinase-1 (PDK1), the phthalazine ring system was found to occupy a specific cleft in the protein's binding pocket, stabilized by hydrogen bonds and π-π stacking with key residues like LYS, ARG, and PHE. nih.gov These insights are vital for structure-activity relationship (SAR) studies, explaining why certain modifications to the phthalazine scaffold lead to enhanced or diminished biological activity.

Table 2: Examples of Molecular Docking Studies on Phthalazine Derivatives This table summarizes findings from various studies and does not imply direct testing of this compound itself unless stated.

| Target Protein | Ligand Type | Key Interacting Residues | Predicted Interactions | Biological Relevance | Source |

| PARP-1 | Chlorophthalazine derivatives | Not specified in abstract | Essential binding interactions | Anticancer | tandfonline.com |

| VEGFR-2 | Substituted phthalazines | Cys919, Glu885, Asp1046 | Hydrogen bonding, hydrophobic interactions | Anticancer | ekb.eg |

| PDK1 | Phthalazine derivative | Lys115, Arg131, Phe157 | Hydrogen bonding, π-π stacking | Anticancer | nih.gov |

| CREBBP Bromodomain | vulcanchem.comsmolecule.comTriazolo[4,3-a]phthalazines | N1168, Y1125 | Hydrogen bonding, hydrophobic interactions | Bromodomain Inhibition | acs.org |

| α-glucosidase | Pyrazole-phthalazine hybrids | ARG, HIS, SER, GLU | Hydrogen bonding, electrostatic interactions | Antidiabetic | researchgate.netd-nb.info |

Molecular Dynamics Simulations to Model Conformational Behavior and Binding

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its derivatives, as well as the stability of their complexes with biological targets. rsc.org While docking provides a static snapshot of the binding pose, MD simulations model the movement of atoms over time, offering insights into the flexibility of the ligand and protein and the stability of their interactions in a simulated physiological environment. nih.govnih.gov

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions between different time points in the simulation. nih.gov A stable RMSD value over time for a protein-ligand complex suggests that the ligand remains securely bound in the active site. nih.govnih.gov Such simulations have been used to validate the binding modes of phthalazine-based inhibitors. For instance, MD simulations of a pyrazole-phthalazine hybrid bound to α-glucosidase showed low RMSD values, indicating a stable protein-ligand complex, which supports the potent inhibitory activity observed experimentally. nih.gov

Metadynamics, an enhanced sampling technique, has also been employed to explore the binding free energy and conformational changes associated with ligand binding. A study on a phthalazine derivative targeting PDK1 used metadynamics to confirm that the ligand stabilizes the protein in an inactive conformation, predicting a binding energy of -10.42 kcal/mol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nanobioletters.comconicet.gov.ar For phthalazine derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antimicrobial and anticonvulsant effects. nanobioletters.comresearchgate.net

In a QSAR study, various physicochemical properties and structural features of the molecules, known as descriptors, are calculated. These can include electronic properties (like HOMO/LUMO energies), steric parameters, hydrophobicity, and topological indices. nanobioletters.comresearchgate.net Multiple linear regression or other machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the experimental activity (e.g., IC₅₀ or MIC values). nanobioletters.com

A successful QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nanobioletters.com For example, a QSAR study on phthalazine-1,4-dione derivatives developed equations based on descriptors like surface grid, hydration energy, and heat of formation to predict their antibacterial activity. nanobioletters.com Another study on phthalazine-related modulators of the AMPA receptor found that the presence of a carboxylic acid group was a statistically significant indicator variable for receptor-binding activity. researchgate.net These models provide valuable insights into the structural requirements for a desired biological effect.

In Silico Pharmacokinetics (ADME) and Predictive Toxicology

In silico methods are crucial in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the toxicological profiles of chemical compounds. While specific ADME and comprehensive toxicology data for this compound are not extensively detailed in the public domain, studies on various phthalazine derivatives provide valuable insights into the potential pharmacokinetic and toxicological characteristics of this class of compounds.

Predictive studies on different phthalazine derivatives have been conducted to evaluate their drug-likeness and pharmacokinetic parameters. acs.orgnih.gov For instance, a bioinformatics study on certain phthalazinedione derivatives assessed their permeability and absorption potential. The analysis revealed that the studied compounds were likely to be well-absorbed and permeable. acs.org Key parameters such as the number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (log P), which influences cell membrane permeability, were calculated. acs.org In one study, the log P values for the examined compounds ranged from 2.25 to 2.27, suggesting good tolerance by cell membranes. acs.org The number of rotatable bonds, a factor affecting oral bioavailability, is also a key consideration in these predictions. acs.org

The use of computational tools like SwissADME, MolSoft, and Molinspiration allows for the prediction of a wide range of physicochemical and pharmacokinetic properties. acs.orgmdpi.com These platforms help in the early-stage assessment of drug candidates, filtering out those with unfavorable ADME profiles. ekb.eg For example, ADME studies on novel quinoxaline (B1680401) derivatives, which are structurally related to phthalazines, indicated that all tested compounds adhered to Lipinski's rules for oral drugs, showing zero violations. ekb.eg

Predictive toxicology is another critical component of in silico analysis. Phthalazine derivatives have been evaluated for potential toxicities using computational models. nih.gov These predictive studies are essential for identifying potential liabilities early in the drug development process. For some heterocyclic amide derivatives, ADMET predictions have revealed potentially favorable pharmacokinetic features coupled with reduced acute oral toxicity for certain analogues. unar.ac.id

| Compound Class | Log P | H-Bond Donors | H-Bond Acceptors | Permeability/Absorption Notes | Source |

|---|---|---|---|---|---|

| Phthalazinedione derivatives (7c, 8b) | 2.25 - 2.27 | 2 | 6 | Predicted to be well-permeable and absorbed | acs.org |

| Quinoxaline derivatives (related heterocycles) | N/A | Compliant with Lipinski's Rule of 5 | Zero violations of Lipinski's rules for oral drugs | ekb.eg |

Electronic Spectroscopy and Theoretical Calculations of Phthalazine Systems

The electronic properties and molecular structure of phthalazine and its derivatives have been extensively investigated using a combination of electronic spectroscopy and theoretical calculations. These studies provide fundamental insights into the electronic transitions, molecular geometry, and chemical reactivity of these systems.

Electronic Spectroscopy The electronic absorption spectrum of phthalazine vapor has been a subject of high-resolution studies. dtic.mil These investigations have identified multiple electronic transitions. The spectrum typically shows diffuse π* ← π systems and sharper π* ← n systems. dtic.mildntb.gov.ua For phthalazine vapor, a high-resolution absorption spectrum observed below 2000 Å revealed three diffuse π* from π systems and two sharp π* from n systems. dtic.mil A complete vibrational analysis was performed for two forbidden singlet-singlet electronic systems, which are separated by 1690 cm⁻¹. dtic.mil The interpretation of these spectra is often aided by correlation with low-temperature polarization data. dtic.mildntb.gov.ua

Theoretical Calculations Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in understanding the properties of phthalazine systems. ias.ac.inoaji.net These computational approaches are used to determine optimized ground-state geometries, vibrational frequencies, and various electronic parameters. oaji.net

Studies have employed the B3LYP functional with basis sets like 6-311++G(d,p) to calculate the structural parameters of phthalazine. oaji.net The calculated bond lengths and angles from these theoretical models are generally in good agreement with experimental data where available. ias.ac.in For the parent phthalazine molecule, the C-N bond lengths are calculated to be approximately 1.31 Å. oaji.net

Beyond molecular geometry, theoretical calculations provide data on electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are important for applications in nonlinear optics. ias.ac.inoaji.net The calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies is particularly significant, as the energy gap between them indicates the molecule's chemical reactivity and kinetic stability. oaji.netmdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity. mdpi.com For phthalazine, calculations have shown that charge transfer occurs within the molecule. oaji.net

Furthermore, theoretical studies have explored the relative stabilities of different tautomers of phthalazine derivatives, such as phthalazinones. chemmethod.com These calculations, often incorporating a polarizable continuum model (PCM), can predict the most stable tautomeric form in both the gas phase and in different solvents. chemmethod.com Such computational investigations are vital for understanding the behavior of these molecules in various chemical environments. chemmethod.com

| Parameter | Method | Calculated Value | Source |

|---|---|---|---|

| C-N Bond Length | B3LYP/6-311++G(d,p) & HF | ~1.31 Å | oaji.net |

| HOMO-LUMO Energy Gap (for a phthalazine derivative) | DFT | Indicates chemical reactivity | mdpi.com |

| First Static Hyperpolarizability (β₀) | DFT | Confirms NLO behavior | ias.ac.in |

Applications in Materials Science and Other Fields

Development of Polymers and Advanced Functional Materials

The rigid bicyclic structure of the phthalazine (B143731) moiety makes it an attractive component for the synthesis of high-performance polymers. Phthalazinone-based monomers are utilized in the creation of advanced polymers such as poly(arylene ether ketone)s (PAEKs). The synthetic strategy often involves a two-step process starting with a Friedel–Crafts acylation using phthalic anhydride (B1165640), followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form methyl-substituted phthalazinone-containing bisphenol-like monomers. rsc.org These monomers can then undergo a novel N–C coupling reaction with an activated difluoro monomer to yield high-molecular-weight polymers. rsc.org The resulting PAEKs exhibit excellent thermal stability, high glass transition temperatures (Tg's), and good solubility in common organic solvents, properties that are highly desirable for advanced functional materials used in demanding applications. rsc.org

The carboxylic acid group, in particular, offers a reactive handle for incorporating the phthalazine unit into polymer chains. mdpi.com Polymers functionalized with carboxylic acid groups are explored for various applications due to their ability to participate in ion exchange and complexation. mdpi.com While research on polymers derived directly from phthalazine-1-carboxylic acid is specific, the principles of using aromatic carboxylic acids in polymer science are well-established. sigmaaldrich.com The direct functionalization of such heterocyclic compounds is a key area in the development of novel organic functional materials. researchgate.net

Research into Electrochromic Materials

Electrochromic materials are substances that can reversibly change their optical properties, such as color, when a voltage is applied. diva-portal.orginstras.com This technology is central to applications like smart windows, auto-dimming mirrors, and low-power displays. instras.compurdue.edumdpi.com The field heavily investigates organic materials, including conjugated polymers and small molecules, due to their tunable properties and solution processability. purdue.edumdpi.com